A Technical Guide to the Structural Elucidation of 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide
A Technical Guide to the Structural Elucidation of 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide
Executive Summary
The rigorous, unambiguous determination of a chemical structure is the bedrock of modern chemical and pharmaceutical science. It is the critical step that validates synthesis, enables intellectual property protection, and ensures the safety and efficacy of potential therapeutic agents. This guide provides an in-depth, multi-technique methodology for the complete structural elucidation of 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide, a molecule featuring key structural motifs common in medicinal chemistry, such as the N-aryl acetamide.[1]
Presented from the perspective of a senior application scientist, this document eschews a rigid template in favor of a logical, causality-driven workflow. We will detail the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating system, where the output of one technique corroborates and builds upon the others, culminating in an undeniable structural assignment.
Proposed Structure and Physicochemical Profile
The target of our investigation is 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide. The first step in any elucidation is to propose a structure based on the synthetic route and to calculate its fundamental properties.
Caption: Proposed chemical structure of the target molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 908518-29-6 | [2][3] |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | [2][4] |
| Molecular Weight | 266.72 g/mol | [2][4] |
| Formal Charge | 0 | - |
The Integrated Elucidation Workflow
A robust structural elucidation is not a linear process but an integrated strategy. Each analytical technique provides a unique piece of the puzzle. The causality is clear: we first determine the molecular formula and identify functional groups before assembling the complete atomic connectivity map.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Molecular Formula and Fragmentation
Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most fundamental property: the exact mass. This allows for the unambiguous determination of the molecular formula. The presence of a chlorine atom provides an immediate, self-validating data point through its characteristic isotopic signature.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
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Analysis Mode: Acquire data in positive ion mode to favor the formation of the protonated molecule, [M+H]⁺.
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Data Acquisition: Scan a mass range from m/z 100 to 500. Ensure the mass accuracy is below 5 ppm.
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Fragmentation (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Expected Data & Interpretation
Table 2: Expected HRMS Data
| Ion | Calculated m/z (C₁₃H₁₆ClN₂O₂⁺) | Key Finding |
|---|---|---|
| [M+H]⁺ | 267.0898 | Confirms the molecular formula. |
| [M+2+H]⁺ | 269.0869 | The ~3:1 intensity ratio of [M+H]⁺ to [M+2+H]⁺ confirms the presence of one chlorine atom. |
Fragmentation Analysis: The fragmentation pattern provides direct evidence of the molecule's substructures. For aromatic amides, a common and diagnostic cleavage occurs at the amide N-CO bond, leading to the formation of stable acylium cations.[5][6]
Caption: Key HMBC correlations confirming the molecular connectivity.
Causality of HMBC:
-
The correlation from the amide proton (a) to the acetamide carbonyl carbon (c) and the aromatic carbon (f) unambiguously links the chloroacetamide group to the phenyl ring.
-
The correlation from the aromatic protons (e) to the pyrrolidinyl carbonyl carbon (h) confirms the attachment of the second amide group to the other side of the phenyl ring.
-
These correlations, taken together, leave no ambiguity about the substitution pattern and overall structure.
Final Confirmation and Data Synthesis
While the combination of MS, IR, and comprehensive NMR provides overwhelming evidence, a final confirmation of elemental purity is standard practice in pharmaceutical development.
Protocol: Elemental Analysis
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Method: Combustion analysis to determine the percentage composition of Carbon, Hydrogen, and Nitrogen.
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Expected Result: The experimental percentages should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₃H₁₅ClN₂O₂.
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Calculated: C, 58.54%; H, 5.67%; N, 10.50%.
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The Gold Standard: Single-Crystal X-ray Diffraction
If a high-quality single crystal can be grown, X-ray diffraction provides the ultimate, unequivocal proof of structure. It determines the precise spatial arrangement of all atoms, bond lengths, and bond angles in the solid state. [1][7]
Conclusion
By strategically integrating data from High-Resolution Mass Spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments, the structure of 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide can be elucidated with the highest degree of confidence. The molecular formula and chlorine presence are confirmed by HRMS, key functional groups are identified by IR, and the complete atomic connectivity is mapped by NMR, with HMBC providing the critical links between substructures. This rigorous, evidence-based approach exemplifies the standards of scientific integrity required in modern research and development.
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